4-Ethylpyridine

Descripción

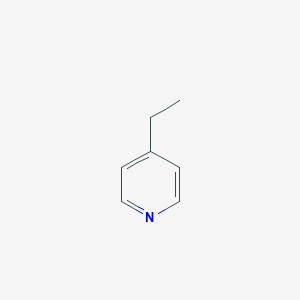

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXRKZJMGVSXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873555 | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.27 [mmHg] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-75-4, 71077-16-2 | |

| Record name | 4-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KW0SE2TL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Ethylpyridine: A Mechanistic and Practical Exploration of the Pyridine-Acetic Anhydride Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylpyridine is a pivotal structural motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its preparation, however, circumvents classical electrophilic aromatic substitution routes due to the electron-deficient nature of the pyridine ring. This guide provides an in-depth technical analysis of a robust and historically significant method for synthesizing this compound: the reaction of pyridine with acetic anhydride in the presence of a reducing metal such as zinc or iron. We will dissect the nuanced reaction mechanism, which deviates from simple alkylation pathways and likely proceeds through a series of radical-mediated steps. This document offers field-proven insights into experimental choices, a detailed, validated protocol, and a discussion on regioselectivity and potential side reactions, serving as a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Challenge of Pyridine Functionalization

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[3] However, its electronic properties—specifically the electron-withdrawing nature of the nitrogen atom—deactivate the ring towards electrophilic attack, making Friedel-Crafts type alkylations largely ineffective.[4][5] Consequently, the introduction of alkyl groups requires alternative strategies. While modern methods involving transition-metal-catalyzed C-H functionalization have emerged, classical approaches remain highly relevant due to their cost-effectiveness and scalability.[6][7]

Among these methods, the direct conversion of pyridine to this compound using acetic anhydride and a reducing metal is a particularly intriguing transformation.[8] This guide focuses on elucidating the underlying principles and practical execution of this specific synthesis.

Mechanistic Deep Dive: Beyond Simple Alkylation

The reaction of pyridine with acetic anhydride and a metal like zinc or iron is not a straightforward alkylation. The process is best understood as a multi-step sequence involving activation, reduction, and rearrangement. While the precise mechanism has been a subject of investigation, a plausible pathway involves the formation of radical intermediates.[5]

Step 1: Activation of the Pyridine Ring

Pyridine, a nucleophile, first reacts with the electrophilic acetic anhydride to form the N-acetylpyridinium cation. This initial step is crucial as it activates the pyridine ring, making it susceptible to subsequent transformations.[9]

Step 2: Reductive Cascade and Radical Formation

The core of the synthesis involves the reducing agent. A probable mechanism, particularly when using iron, proceeds as follows[5]:

-

Single Electron Transfer (SET): The N-acetylpyridinium ion undergoes a single electron reduction by the metal (e.g., Fe⁰ to Fe⁺), generating a neutral N-acetylpyridinyl radical.

-

Radical Addition: This radical species is nucleophilic and can add to another molecule of the N-acetylpyridinium cation. This addition preferentially occurs at the 4-position.

-

Intermediate Formation: A subsequent reduction and fragmentation cascade leads to the formation of a key intermediate, a diacetyldihydropyridine derivative.[5]

-

Reduction and Rearomatization: One of the acetyl groups on this intermediate is then reduced by the metal. An intramolecular hydride shift followed by hydrolysis and rearomatization ultimately yields this compound.[5]

This proposed pathway explains the origin of the ethyl group: one acetyl group from the anhydride is reduced in situ to form the final alkyl substituent.

Caption: Proposed mechanistic pathway for this compound synthesis.

Causality Behind Reagent Choices

-

Acetic Anhydride: It serves a dual purpose. It is not the alkylating agent itself, but rather an activating agent that forms the pyridinium salt, and the source of the carbon atoms for the eventual ethyl group via reduction of an acetyl moiety.[5]

-

Zinc or Iron: These metals are chosen for their suitable reduction potential to facilitate the single electron transfer to the N-acetylpyridinium cation. Zinc is a classical choice in many organic reductions, while iron powder has also been patented for this specific transformation.[8][10] The choice can influence reaction kinetics and workup procedures.

Validated Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[10] This self-validating system ensures reliability for researchers.

Reagents and Equipment

| Reagent / Equipment | Quantity / Specification | Purpose |

| Pyridine (dry) | 300 g (3.80 moles) | Starting Material |

| Acetic Anhydride | 1500 mL | Activating Agent / Solvent |

| Zinc Dust | 300 g + 120 g + 180 g | Reducing Agent |

| Acetic Acid | 300 mL | Co-solvent / pH Modifier |

| 40% Sodium Hydroxide | ~2 L | Neutralization |

| Potassium Carbonate | ~1.5 - 1.8 kg | Salting out |

| Chloroform | 300 mL | Extraction Solvent |

| 3L & 5L Round-bottom flasks | --- | Reaction & Workup Vessels |

| Mechanical Stirrer | --- | Ensure proper mixing |

| Reflux Condenser | --- | Control temperature |

| Steam Distillation Setup | --- | Initial Purification |

| Fractionating Column | --- | Final Purification |

Step-by-Step Methodology

-

Initial Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer and thermometer, combine 1500 mL of acetic anhydride and 300 g of dry pyridine.

-

First Zinc Addition: With vigorous stirring, add 300 g of zinc dust in small portions (5–10 g) over 3 hours. The reaction is exothermic; use a water bath to maintain the temperature between 25–30°C. The mixture will turn green.

-

Second Zinc Addition & Reflux: Add 300 mL of acetic acid to the mixture and attach a reflux condenser. Add another 120 g of zinc dust in small portions. The reaction can become vigorous. Once the addition is complete, reflux the mixture with stirring for 30 minutes.

-

Third Zinc Addition & Final Reflux: Add the final 180 g of zinc dust all at once and continue to reflux for an additional 30 minutes. The solution should now be orange-brown.

-

Work-up: Neutralization & Steam Distillation: Allow the flask to cool. Transfer the contents to a 5-L flask and cautiously neutralize with ~2 L of 40% NaOH solution. Perform a steam distillation, collecting approximately 3 L of distillate.

-

Work-up: Extraction: The distillate will separate into two layers. Saturate the entire distillate with solid potassium carbonate to salt out the organic product. Decant the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform.

-

Final Purification: Combine the organic layer and the chloroform extracts. Purify by fractional distillation. After a forerun of chloroform and unreacted pyridine, this compound is collected at 166-168°C. The expected yield is 125-140 g (31-34%).

Safety Advisory: This reaction is exothermic and can become violent, especially during the second zinc addition. Perform in a well-ventilated fume hood with appropriate personal protective equipment. Handle pyridine and acetic anhydride with care as they are corrosive and toxic.

Caption: Step-by-step experimental workflow for this compound synthesis.

Discussion: Regioselectivity and Field Insights

The Question of Regioselectivity

A critical aspect of pyridine functionalization is controlling the position of substitution. In radical additions to protonated or activated pyridinium species, attack is highly favored at the C2 and C4 positions due to the distribution of the lowest unoccupied molecular orbital (LUMO).[11] The preference for the 4-position in this specific synthesis over the 2-position is likely influenced by steric factors. The N-acetyl group provides significant steric hindrance around the C2 and C6 positions, thereby directing the incoming radical species towards the more accessible C4 position.

Side Reactions and Purification Strategy

-

2-Ethylpyridine Formation: The formation of the 2-ethyl isomer is a potential side reaction, although it is typically the minor product.

-

Over-reduction/Polymerization: The highly reactive radical intermediates can potentially lead to oligomeric or polymeric byproducts.

-

Purification: The multi-step purification is essential for isolating the product with high purity. Steam distillation is effective for separating the volatile product from inorganic salts and non-volatile tars. Salting out with potassium carbonate dramatically reduces the solubility of this compound in water, improving recovery.[10] Finally, fractional distillation is necessary to separate the product from unreacted pyridine and any 2-ethylpyridine isomer.

Conclusion

The synthesis of this compound from pyridine and acetic anhydride is a powerful example of a classical transformation that leverages a complex, non-intuitive reaction pathway. By activating the pyridine ring as an N-acetylpyridinium salt and employing a reducing metal, the reaction proceeds through a putative radical mechanism to install an ethyl group, a feat not achievable by standard electrophilic substitution. The detailed protocol, grounded in the trusted Organic Syntheses procedures, provides a reliable method for laboratory-scale preparation. For researchers in drug development, understanding the causality behind this and similar reactions is paramount for the rational design of synthetic routes to novel pyridine-based therapeutics.

References

- 1. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minisci reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. This compound [drugfuture.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

A Spectroscopic Guide to 4-Ethylpyridine: Structural Elucidation via NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Ethylpyridine (CAS No. 536-75-4), a key heterocyclic compound with applications ranging from pharmaceutical synthesis to materials science. As the complexity of molecular frameworks in drug development and chemical manufacturing increases, unambiguous structural verification is paramount. This document serves as a comprehensive resource for researchers and scientists, detailing the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating insights from ¹H NMR, ¹³C NMR, vibrational spectroscopy, and mass fragmentation patterns, we present a holistic approach to confirming the molecular identity and purity of this compound, grounded in fundamental principles and validated by data from authoritative spectral libraries.

Introduction to this compound

This compound (C₇H₉N, Molar Mass: 107.15 g/mol ) is an aromatic heterocyclic organic compound consisting of a pyridine ring substituted with an ethyl group at the para position.[1][2] Its physical properties, such as being a liquid with a characteristic obnoxious odor that may turn brown upon standing if not pure, necessitate careful handling and storage.[1][2] The structural integrity of this compound is the foundation of its reactivity and suitability for various applications, including its use as a building block in the synthesis of agrochemicals and pharmaceuticals.[3]

Spectroscopic techniques are indispensable for the verification of its molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns. Together, these methods provide a self-validating system for structural confirmation, crucial for quality control, reaction monitoring, and regulatory compliance.

References

An In-depth Technical Guide to the Basicity of 4-Ethylpyridine and its Derivatives for Drug Development Professionals

Executive Summary

The basicity of the pyridine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. As quantified by the pKa of its conjugate acid, this property governs solubility, membrane permeability, and target engagement. This guide provides an in-depth analysis of the factors modulating pyridine basicity, with a specific focus on 4-ethylpyridine. We will explore the nuanced interplay of electronic and steric effects by comparing this compound to a range of derivatives, including those with varying alkyl substituents, positional isomers, and electron-withdrawing groups. Furthermore, this document furnishes a field-proven, self-validating protocol for the potentiometric determination of pKa, empowering researchers to generate precise and reliable data for drug design and development programs.

The Fundamentals of Pyridine Basicity

Pyridine's basicity originates from the lone pair of electrons on its nitrogen atom. Unlike in pyrrole, where the nitrogen lone pair is part of the aromatic sextet, pyridine's lone pair resides in an sp² hybrid orbital, perpendicular to the π-system.[1][2] This makes it available for protonation by an acid, forming the pyridinium cation.

The strength of a pyridine base is inversely related to the acidity of its conjugate acid, the pyridinium ion. This relationship is quantified by the pKa value. A higher pKa indicates a weaker conjugate acid, and therefore, a stronger base .[3] Unsubstituted pyridine has a pKa of approximately 5.23, serving as a crucial benchmark for evaluating the effect of substituents.[4]

Modulating Basicity: A Deep Dive into Substituent Effects

The introduction of substituents onto the pyridine ring can dramatically alter the electron density at the nitrogen atom, thereby tuning its basicity. These modifications are primarily governed by a combination of electronic (inductive and resonance) and steric effects.

-

Inductive Effects (I): Transmitted through sigma (σ) bonds, this effect relates to the electronegativity of atoms.

-

Positive Inductive Effect (+I): Electron-donating groups, such as alkyl groups (e.g., methyl, ethyl), push electron density towards the ring, increasing the electron density on the nitrogen. This enhances the availability of the lone pair for protonation, resulting in increased basicity (higher pKa).[5][6][7]

-

Negative Inductive Effect (-I): Electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, pull electron density away from the ring, decreasing the electron density on the nitrogen and making it a weaker base (lower pKa).[6][8]

-

-

Resonance (Mesomeric) Effects (M): Occurring in conjugated systems, this effect involves the delocalization of π-electrons.

-

Positive Resonance Effect (+M): Substituents with lone pairs (e.g., -NH₂) can donate electron density into the ring's π-system, increasing basicity.

-

Negative Resonance Effect (-M): Groups with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density from the ring via resonance, significantly decreasing basicity.[9][10] Typically, resonance effects are more powerful than inductive effects when they are in opposition.

-

-

Steric Hindrance: Bulky substituents located at the ortho-positions (C2 or C6) can physically obstruct the nitrogen's lone pair, impeding its ability to accept a proton. This steric strain can also interfere with the solvation of the resulting pyridinium ion, destabilizing it and thereby decreasing the basicity of the parent molecule.[5][11][12]

Caption: Factors influencing pyridine basicity.

Comparative Analysis of this compound

To contextualize the basicity of this compound, we will compare it against other key derivatives. The substituent is placed at the 4-position (para) in the initial comparisons to minimize steric effects and isolate the electronic contributions.

Effect of Alkyl Chain Length and Branching

Comparing pyridine with its 4-alkyl derivatives clearly demonstrates the +I effect.

-

Pyridine (pKa ≈ 5.23): The baseline.[4]

-

4-Methylpyridine (pKa ≈ 6.02): The methyl group's +I effect donates electron density, increasing basicity by nearly a full pKa unit compared to pyridine.[13]

-

This compound (pKa ≈ 5.87): The ethyl group also exhibits a +I effect, making this compound a significantly stronger base than pyridine. Its basicity is very similar to, though slightly less than, that of 4-methylpyridine.

-

4-tert-Butylpyridine (pKa ≈ 5.99): The bulky tert-butyl group, a strong electron-donating group, confers a similar increase in basicity to the methyl group.

The data shows that while all 4-alkyl groups increase basicity through their electron-donating inductive effects, the magnitude of this effect does not scale linearly with size after the methyl group.

Effect of Positional Isomerism

The position of the ethyl group has a subtle but important impact on basicity.

-

This compound (pKa ≈ 5.87): The substituent is distant from the nitrogen, and its electronic (+I) effect is the dominant factor.

-

3-Ethylpyridine (pKa ≈ 5.80): The ethyl group at the meta-position still exerts a +I effect, but it is less effective at increasing electron density at the nitrogen compared to the para-position.

-

2-Ethylpyridine (pKa ≈ 5.89): At the ortho-position, the ethyl group's +I effect is strong. However, there might be a minor, competing steric effect that hinders solvation of the conjugate acid, though in the case of an ethyl group, this effect is minimal compared to bulkier substituents.

Comparison with Electron-Withdrawing Groups (EWGs)

Contrasting this compound with derivatives bearing EWGs starkly illustrates the power of -I and -M effects.

-

This compound (pKa ≈ 5.87): Strong base due to +I effect.

-

4-Chloropyridine (pKa ≈ 3.18, predicted): The electronegative chlorine atom exerts a powerful -I effect, withdrawing electron density from the ring and drastically reducing the nitrogen's basicity.

-

4-Nitropyridine (pKa ≈ 1.61): The nitro group is one of the strongest EWGs, operating through both a -I and a potent -M effect. It severely depletes electron density on the nitrogen, making 4-nitropyridine a very weak base.

Data Summary: pKa Values of Pyridine Derivatives

| Compound | Substituent | Position | pKa of Conjugate Acid | Primary Effect(s) |

| Pyridine | -H | - | 5.23[4] | Reference |

| 4-Methylpyridine | -CH₃ | 4 | 6.02[13] | +I |

| This compound | -CH₂CH₃ | 4 | 5.87 | +I |

| 4-tert-Butylpyridine | -C(CH₃)₃ | 4 | 5.99 | +I |

| 3-Ethylpyridine | -CH₂CH₃ | 3 | 5.80 | +I |

| 2-Ethylpyridine | -CH₂CH₃ | 2 | 5.89 | +I, minor steric |

| 4-Chloropyridine | -Cl | 4 | ~3.18 (Predicted) | -I, +M (weak) |

| 4-Nitropyridine | -NO₂ | 4 | 1.61 | -I, -M |

Field-Proven Methodology: pKa Determination by Potentiometric Titration

Accurate pKa determination is critical. Potentiometric titration is a robust and widely used method for this purpose.[4] The protocol described below is a self-validating system designed for precision and reproducibility.

Causality Behind Experimental Choices

-

High Purity Analyte: The accuracy of the titration is contingent on the purity of the compound being analyzed. Impurities can buffer or react with the titrant, skewing the inflection point.

-

Carbonate-Free Titrant: Solutions of strong bases like NaOH readily absorb atmospheric CO₂, forming carbonate. Carbonate is a weak base that can interfere with the titration curve, particularly for weakly basic amines.[4]

-

Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Using an inert salt like KCl maintains a constant ionic background, ensuring that pH changes are solely due to the acid-base reaction.[13]

-

Nitrogen Purge: This removes dissolved CO₂ from the analyte solution, preventing it from reacting with the basic titrant and creating a false buffer region.[13]

-

Multi-Point Calibration: Calibrating the pH meter across a range (e.g., pH 4, 7, 10) ensures the electrode response is linear and accurate over the entire pH range of the titration.[13]

Step-by-Step Experimental Protocol

-

Preparation of Solutions:

-

Analyte Solution (approx. 1-10 mM): Accurately weigh a sufficient amount of the pyridine derivative (high purity) and dissolve it in a known volume of deionized, CO₂-free water.

-

Titrant (0.1 M HCl): Prepare and standardize a hydrochloric acid solution against a primary standard (e.g., anhydrous sodium carbonate).

-

Ionic Strength Adjuster (0.15 M KCl): Prepare a solution of potassium chloride in deionized water.[13]

-

-

Instrument Setup and Calibration:

-

Calibrate the potentiometer and combined pH electrode using standard aqueous buffers (pH 4.01, 7.00, and 10.01).[13] Ensure the slope is within the acceptable range (typically 95-105%).

-

Set up the titration vessel on a magnetic stirrer.

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into the titration vessel. Add the ionic strength adjuster.

-

Immerse the calibrated pH electrode and the tip of the automated burette containing the standardized HCl titrant into the solution.

-

Begin stirring at a moderate, constant speed.

-

Purge the solution with a gentle stream of nitrogen for 5-10 minutes before starting and maintain a nitrogen blanket over the solution throughout the titration.[13]

-

Start the titration. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH reading after each addition, waiting for the reading to stabilize (e.g., drift < 0.01 pH units/minute).[13]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Vₑ / 2).

-

-

Validation:

-

Perform the titration in triplicate to ensure reproducibility.[13] The standard deviation of the pKa values should be minimal (<0.05 units).

-

Run a blank titration (without the analyte) to confirm there are no interfering species in the solvent or reagents.

-

Caption: Experimental workflow for pKa determination.

Conclusion and Application in Drug Development

The basicity of this compound (pKa ≈ 5.87) is a direct consequence of the electron-donating inductive effect of the ethyl group, making it a stronger base than unsubstituted pyridine. Its basicity is comparable to other small 4-alkylpyridines like 4-methylpyridine and 4-tert-butylpyridine, and significantly higher than derivatives bearing electron-withdrawing groups. Understanding these structure-basicity relationships is not merely an academic exercise; it is fundamental to the rational design of drug candidates. The pKa of a molecule dictates its charge state at physiological pH (≈7.4), which in turn critically influences:

-

Solubility: Ionized species are generally more water-soluble.

-

Absorption and Permeability: The balance between neutral and charged forms affects passage through biological membranes (Lipinski's Rule of Five).

-

Target Binding: The charge state can be crucial for electrostatic interactions with the active site of a protein.

-

Off-Target Effects: Unintended interactions, such as binding to hERG channels, can sometimes be modulated by tuning basicity.

The principles and methodologies outlined in this guide provide drug development professionals with the foundational knowledge and practical tools to precisely measure and intelligently modulate the basicity of pyridine-containing compounds, paving the way for the design of safer and more efficacious therapeutics.

References

- 1. web.mit.edu [web.mit.edu]

- 2. 4-Chloropyridine (CAS 626-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. PubChemLite - 4-chloropyridine (C5H4ClN) [pubchemlite.lcsb.uni.lu]

- 11. scribd.com [scribd.com]

- 12. 4-chloropyridine | 626-61-9 [chemicalbook.com]

- 13. lookchem.com [lookchem.com]

An In-depth Technical Guide to 4-Ethylpyridine (CAS 536-75-4)

Abstract

4-Ethylpyridine (CAS No. 536-75-4) is a heterocyclic aromatic organic compound with significant utility across diverse scientific disciplines. As a derivative of pyridine, its chemical properties are dictated by the electron-withdrawing nature of the nitrogen atom in the aromatic ring and the presence of the C4-ethyl substituent. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis and purification methodologies, spectroscopic signature, and core reactivity. Furthermore, it delves into its critical applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, and its role as a ligand in coordination chemistry. This document is intended to serve as a foundational resource for professionals engaged in research and development, offering field-proven insights and detailed protocols to support laboratory applications.

Core Physicochemical & Structural Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a powerful and distinctive, often described as obnoxious, odor.[1][2][3] Its structural and electronic properties are foundational to its reactivity and applications. The lone pair of electrons on the nitrogen atom is not delocalized into the aromatic system, which imparts basic properties to the molecule.[3]

Chemical Structure

The molecule consists of a pyridine ring substituted with an ethyl group at the para-position (C4) relative to the nitrogen atom.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification protocols, and safe handling procedures.

| Property | Value | Source(s) |

| CAS Number | 536-75-4 | [2][4][5] |

| Molecular Formula | C₇H₉N | [4][5] |

| Molecular Weight | 107.15 g/mol | [1][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [4][7][8] |

| Boiling Point | 168-170 °C | [1][6][7][9] |

| Melting Point | -91 °C | [9][10] |

| Density | 0.942 g/mL at 25 °C | [6][7][9] |

| Refractive Index (n²⁰/D) | ~1.501 | [6][7][9] |

| pKa (of conjugate acid) | 5.87 (at 25 °C) | [4][10] |

| Water Solubility | 34 g/L to 107 g/L | [4][11] |

| Flash Point | 47.78 °C - 50 °C (closed cup) | [6][8] |

| Vapor Pressure | 2.27 mmHg at 25 °C | [2][8] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. Historically, it was isolated from coal tar, but industrial production relies on chemical synthesis.[12] A common and reliable laboratory-scale production method involves the reduction of a corresponding ketone.[7][10]

Synthetic Pathway: Wolff-Kishner Reduction

One of the primary methods for producing this compound is the Wolff-Kishner reduction of 4-acetylpyridine.[7][10] This reaction specifically removes the carbonyl oxygen, converting the acetyl group to an ethyl group without reducing the pyridine ring. The choice of this method is based on its high selectivity for the carbonyl group under basic conditions, which is compatible with the pyridine moiety.

Figure 2: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be performed with appropriate engineering controls and personal protective equipment.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

-

Initial Reaction: Charge the flask with 4-acetylpyridine, diethylene glycol (as a high-boiling solvent), and an excess of hydrazine hydrate.

-

Hydrazone Formation: Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours to ensure the complete formation of the 4-acetylpyridine hydrazone intermediate.

-

Base Addition: Cool the mixture slightly and carefully add potassium hydroxide pellets. The KOH acts as the catalyst for the reduction.

-

Decomposition: Replace the reflux condenser with a distillation head. Slowly heat the mixture to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser.

-

Reduction: Maintain the mixture at this high temperature for 3-4 hours. During this time, the hydrazone decomposes under the basic conditions, releasing nitrogen gas and forming the ethyl group.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure.

Purification Methods

For applications requiring high purity, this compound can be further purified.[4][7]

-

Fractional Distillation: The most common method. Drying the liquid over barium oxide (BaO) prior to distillation is recommended to remove residual water.[4][7]

-

Picrate Salt Formation: For exacting purity, the compound can be converted to its picrate salt by treatment with picric acid. The salt is then recrystallized from a suitable solvent (e.g., ethanol). The purified salt is subsequently treated with a strong base (e.g., NaOH solution) to regenerate the free this compound, which is then extracted and distilled.[7] This method is self-validating as the crystalline nature of the salt ensures high purity of the regenerated base.

Spectroscopic & Analytical Characterization

Unambiguous identification and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature. Key expected signals include a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and two distinct doublets in the aromatic region corresponding to the protons at the C2/C6 and C3/C5 positions of the pyridine ring.[13][14]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two aliphatic carbons and the four aromatic carbons (with C2/C6 and C3/C5 being equivalent).

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both the aromatic ring and the ethyl group, as well as C=C and C=N stretching vibrations within the pyridine ring.[15][16]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (107.15 g/mol ).[15][17]

-

Gas Chromatography (GC): GC is an effective method for assessing purity, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[15]

Figure 3: Workflow for the analytical characterization of this compound.

Reactivity and Applications in Synthesis

The chemical utility of this compound stems from the reactivity of the pyridine ring and the attached ethyl group.

Core Reactivity

-

Basicity: The nitrogen atom's lone pair makes this compound a moderately strong base (pKa of conjugate acid ≈ 5.87), readily forming pyridinium salts with acids.[4][10]

-

Nucleophilicity: The nitrogen atom is a good nucleophile, allowing for N-alkylation and N-acylation reactions.

-

Ligand Formation: It serves as a monodentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its interaction with Zn-porphyrin has been noted.[3][7]

-

Side-Chain Reactivity: While the pyridine ring is generally resistant to oxidation, the ethyl group can undergo oxidation under strong conditions.

The pyridine ring itself is electron-deficient and thus generally resistant to electrophilic aromatic substitution, which would require harsh conditions and would primarily direct to the C3/C5 positions.

Applications as a Synthetic Building Block

This compound is a key intermediate in the synthesis of more complex molecules.[3][4][18]

-

Pharmaceuticals: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[19] this compound serves as a starting material for introducing a 4-pyridylethyl moiety or as a precursor to other functionalized pyridines used in drug synthesis.[4][18][20]

-

Agrochemicals: It is a precursor for various herbicides and pesticides.[4]

-

Polymers and Materials: It is used as a monomer in polymer chemistry.[4][7] Its derivatives can be used to create functional polymers or materials with specific electronic or coordination properties.

-

Dyes: The pyridine ring is a component of some classes of dyes.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4][8]

Hazard Identification

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | [2][6][21] |

| Skin Irritation | H315 | Causes skin irritation | [2][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][6] |

| STOT-SE | H335 | May cause respiratory irritation | [6][22] |

| Acute Toxicity | H302+H332 | Harmful if swallowed or if inhaled | [23] |

| Acute Toxicity | H311 | Toxic in contact with skin | [23] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[22][23] Use explosion-proof electrical and lighting equipment.[21][22]

-

Handling: Keep away from heat, sparks, and open flames.[21][24] Use non-sparking tools and take precautionary measures against static discharge.[21][22] Avoid contact with skin, eyes, and clothing.[22]

-

PPE: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][8][23] A face shield and a respirator with an appropriate organic vapor cartridge may be necessary for larger quantities or in case of insufficient ventilation.[6]

Storage and Incompatibilities

-

Storage: Store in a designated flammables area in a tightly closed container.[4][21][22] The storage location should be cool, dry, and well-ventilated.[4][22]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[22]

Conclusion

This compound is a foundational chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its role as a versatile building block in the pharmaceutical and agrochemical industries is particularly noteworthy. A thorough understanding of its synthesis, purification, and safe handling protocols, as detailed in this guide, is paramount for its effective and responsible use in research and development settings. The analytical methods described provide a robust framework for ensuring the quality and identity of the material, which is the cornerstone of reproducible scientific outcomes.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98 536-75-4 [sigmaaldrich.com]

- 7. This compound | 536-75-4 [chemicalbook.com]

- 8. 4-ethyl pyridine, 536-75-4 [thegoodscentscompany.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound CAS#: 536-75-4 [m.chemicalbook.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 13. This compound(536-75-4) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Pyridine, 4-ethyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine, 4-ethyl- [webbook.nist.gov]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | 536-75-4 | TCI AMERICA [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Physical Constants of 4-Ethylpyridine

This guide provides a comprehensive overview of the critical physical constants of 4-Ethylpyridine, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these properties, offering not just data but also the methodologies for their empirical verification. Understanding these fundamental characteristics is paramount for the safe handling, quality control, and successful application of this compound in synthetic chemistry and pharmaceutical manufacturing.

Introduction: The Significance of this compound in Scientific Research

This compound, a heterocyclic aromatic organic compound, serves as a versatile building block in the synthesis of a wide array of chemical entities. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The pyridine moiety, with its basic nitrogen atom, imparts unique electronic and solubility characteristics to molecules, making it a favored scaffold in medicinal chemistry.[3] Accurate knowledge of its physical properties, such as boiling point and density, is a cornerstone for its application. These constants are critical for:

-

Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on boiling point data.

-

Reaction Stoichiometry: Precise density values are essential for converting between mass and volume, ensuring accurate molar ratios in chemical reactions.

-

Safety and Handling: Understanding the boiling point is crucial for assessing the volatility and flammability of the compound, informing safe storage and handling procedures.[4][5]

-

Process Development: In industrial settings, these physical constants are vital for the design and optimization of manufacturing processes.

Core Physical Constants of this compound

The boiling point and density of this compound have been well-established through various independent studies and are documented in numerous chemical databases and safety data sheets. A summary of these values is presented below.

| Physical Constant | Value | Conditions | Source(s) |

| Boiling Point | 168 °C | at 760 mmHg (standard atmospheric pressure) | [6][7] |

| 164-170 °C | [8] | ||

| 169.6-170.0 °C | at 750 mmHg | [9] | |

| Density | 0.942 g/mL | at 25 °C | [7] |

| 0.942 | [4] | ||

| 0.9404 g/cm³ | at 22 °C | [9] |

Experimental Determination of Physical Constants

To ensure the purity and identity of a substance, experimental verification of its physical constants is a standard laboratory practice. The following sections detail the methodologies for determining the boiling point and density of this compound.

Boiling Point Determination: The Capillary Method

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.[10][11]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12] In this method, a small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary tube. The temperature at which this occurs is the boiling point.

Experimental Protocol:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Sample Introduction: Place a small amount (a few milliliters) of this compound into a fusion tube.

-

Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

-

Heating: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., an oil bath or an aluminum block).

-

Observation: Heat the bath slowly and observe the capillary tube. Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.

-

Confirmation: To confirm the boiling point, allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should be close to the observed boiling point.

Causality of Experimental Choices:

-

Slow Heating: Gradual heating ensures thermal equilibrium between the liquid, the vapor, and the thermometer, leading to an accurate temperature reading.

-

Inverted Capillary Tube: This creates a small, enclosed space to observe the vapor pressure changes of the liquid relative to the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a small glass flask with a precise volume.

Principle: Density is defined as mass per unit volume.[13] By accurately measuring the mass of a known volume of liquid, its density can be calculated. A pycnometer allows for the precise measurement of a fixed volume.

Experimental Protocol:

-

Clean and Dry: Thoroughly clean and dry the pycnometer.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of pycnometer)

-

Causality of Experimental Choices:

-

Use of a Pycnometer: This specialized glassware is designed to hold a very precise and reproducible volume, minimizing errors in volume measurement.

-

Calibration with Water: Water is used as a standard for calibration because its density at various temperatures is well-documented and readily available.

Caption: Workflow for Density Determination.

Conclusion

The physical constants of boiling point and density are indispensable for the effective and safe utilization of this compound in research and industrial applications. This guide has provided both the established values for these constants and detailed, field-proven methodologies for their experimental verification. By adhering to these protocols, scientists can ensure the quality and purity of their materials, leading to more reliable and reproducible results in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 7. This compound | 536-75-4 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound [drugfuture.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

4-Ethylpyridine: A Versatile Pyridine Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpyridine, a heterocyclic aromatic organic compound, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis.[1] Its unique structural features, characterized by a pyridine ring substituted with an ethyl group at the 4-position, impart a distinct reactivity profile that synthetic chemists can strategically exploit.[1][2] The presence of the basic nitrogen atom within the aromatic ring, coupled with the reactivity of the ethyl group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the construction of complex molecular architectures, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and functional materials. By delving into detailed experimental protocols and mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, including aspects of reaction setup, purification, and storage. This compound is a colorless to pale yellow liquid with a characteristic unpleasant odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₉N | [3] |

| Molecular Weight | 107.15 g/mol | [3] |

| Boiling Point | 168 °C | [2] |

| Melting Point | -91 °C | [2] |

| Density | 0.942 g/mL at 25 °C | [2] |

| Refractive Index | 1.501 (at 20 °C) | [2] |

| pKa | 5.87 (+1) at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the desired scale and available starting materials. A classical and well-documented laboratory-scale synthesis involves the reaction of pyridine with acetic anhydride in the presence of zinc dust.[4]

Experimental Protocol: Synthesis via Wibaut-Arens Reaction

This procedure is adapted from Organic Syntheses.[4]

Materials:

-

Pyridine (dry)

-

Acetic anhydride

-

Zinc dust (activated)

-

Acetic acid

-

40% aqueous sodium hydroxide solution

-

Solid potassium carbonate

-

Chloroform

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (3.80 moles) of dry pyridine.[4]

-

With vigorous stirring, add 300 g (4.6 gram atoms) of activated zinc dust in small portions over 3 hours, maintaining the reaction temperature between 25°C and 30°C using a cooling bath as necessary.[4] The reaction mixture will turn green.[4]

-

After the initial zinc addition, add 300 mL of acetic acid and attach a reflux condenser.[4]

-

Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction is exothermic and may become vigorous.[4]

-

Reflux the mixture with stirring for 30 minutes.[4]

-

Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue refluxing for an additional 30 minutes.[4] The solution will turn orange-brown.[4]

-

Allow the flask to cool and transfer the contents to a 5-L round-bottomed flask.[4]

-

Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.[4]

-

Steam distill the mixture until approximately 3 L of distillate is collected.[4]

-

Saturate the distillate, which will have separated into two layers, with 1.5–1.8 kg of solid potassium carbonate.[4]

-

Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of chloroform.[4]

-

Combine the organic layer and the chloroform extracts.[4]

-

Fractionally distill the combined organic phase to yield this compound.[4]

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound can be broadly categorized into reactions involving the pyridine ring and those involving the ethyl group. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the ring, allowing for N-alkylation and the formation of pyridinium salts. The ethyl group, on the other hand, can undergo oxidation, dehydrogenation, and condensation reactions.

Synthesis of 4-Vinylpyridine

4-Vinylpyridine is a valuable monomer in polymer science and a versatile intermediate in organic synthesis. It can be prepared from this compound via catalytic dehydrogenation or through a two-step process involving hydroxylation followed by dehydration.

This method involves the reaction of 4-picoline with formaldehyde to generate 4-pyridineethanol, which is then dehydrated.[5] Although starting from 4-picoline, this highlights a common strategy for generating a vinyl group from an alkyl substituent on a pyridine ring. A similar approach can be envisioned starting from this compound to generate a substituted vinylpyridine.

Materials:

-

4-Picoline

-

Paraformaldehyde

-

Sodium hydroxide (dehydrating agent)

-

p-tert-Butylcatechol (TBC, polymerization inhibitor)

Procedure:

-

Synthesis of 4-Pyridineethanol: In a suitable reactor, combine 4-picoline and paraformaldehyde. Heat the mixture at 105-110°C under normal pressure for 45-70 hours.[6]

-

Dehydration: In a separate dehydration reactor, add sodium hydroxide, TBC, and water. Heat the mixture to 180°C with stirring.[6]

-

Slowly add the 4-pyridineethanol to the hot mixture. The dehydration reaction will produce 4-vinylpyridine and water.[6]

-

The 4-vinylpyridine is then purified by vacuum distillation.[6]

Logical Workflow for 4-Vinylpyridine Synthesis

References

- 1. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 536-75-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]

Methodological & Application

4-Ethylpyridine: A Practical Guide to its Application as a Nucleophilic Catalyst in Acylation Reactions

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Ethylpyridine as a nucleophilic catalyst in acylation reactions. While 4-(Dimethylamino)pyridine (DMAP) is widely recognized for its exceptional catalytic activity, this compound presents a valuable alternative with distinct characteristics. It offers a significant rate enhancement over unsubstituted pyridine and serves as a cost-effective and efficient catalyst for a range of transformations, including the esterification of alcohols and the amidation of amines. This guide delves into the mechanistic principles underpinning its catalytic power, provides detailed, field-tested protocols for its application, offers a comparative analysis against other common catalysts, and includes practical insights for reaction optimization and troubleshooting.

The Chemistry of this compound in Acylation

This compound is a substituted pyridine derivative that functions as a potent nucleophilic catalyst.[1] Its efficacy in acylation stems from the electronic properties of the pyridine ring, enhanced by the presence of an electron-donating ethyl group at the C-4 position.

Physicochemical & Safety Profile

Proper handling and understanding of a reagent's properties are paramount for safe and successful experimentation. This compound is a flammable liquid with a distinct, unpleasant odor.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [2] |

| Molecular Weight | 107.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 168 °C | [3][4] |

| Density | 0.942 g/mL at 25 °C | [3][4] |

| pKa | 5.87 (of the conjugate acid) | [5] |

| Flash Point | 50 °C (122 °F) - closed cup | [3] |

Safety & Handling:

-

Hazards: Flammable liquid and vapor.[2][6] Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] It is harmful if swallowed or in contact with skin.[7]

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Use explosion-proof equipment and take precautionary measures against static discharge.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

The Mechanism of Nucleophilic Catalysis

The catalytic role of this compound in acylation, particularly with acylating agents like acid anhydrides or acid halides, follows a nucleophilic catalysis pathway. This mechanism is analogous to that of the more potent catalyst, DMAP.[8][9]

The catalytic cycle involves two primary stages:

-

Activation of the Acylating Agent: The nitrogen atom of the this compound ring acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This step forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and thus a more potent acylating agent than the starting anhydride.

-

Acyl Transfer to the Nucleophile: The alcohol, amine, or other nucleophile attacks the activated carbonyl carbon of the N-acylpyridinium salt. This step proceeds much faster than the direct reaction with the starting anhydride. The attack results in the formation of the acylated product (ester or amide) and the regeneration of the this compound catalyst, allowing it to re-enter the catalytic cycle.

An auxiliary, non-nucleophilic base such as triethylamine or pyridine is often used in stoichiometric amounts to neutralize the acid byproduct (e.g., acetic acid) generated during the reaction, preventing the protonation and deactivation of the this compound catalyst.[8][9]

References

- 1. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 536-75-4 [chemicalbook.com]

- 5. This compound CAS#: 536-75-4 [m.chemicalbook.com]

- 6. This compound | 536-75-4 | TCI AMERICA [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Application Note: A Detailed Protocol for the Synthesis of 4-Ethylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

4-Ethylpyridine is a heterocyclic organic compound belonging to the pyridine family.[1] It is characterized by a pyridine ring substituted with an ethyl group at the fourth position.[1] This compound serves as a crucial building block and intermediate in the synthesis of a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural motif is found in numerous biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry.

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The primary method detailed is the Wolff-Kishner reduction of 4-acetylpyridine, a reliable and well-documented transformation.[3] The document is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization methods to ensure a successful and reproducible outcome.

Strategic Overview: The Wolff-Kishner Reduction

The selected synthetic route involves the deoxygenation of the ketone functional group in 4-acetylpyridine to an ethyl group. The Wolff-Kishner reduction is exceptionally well-suited for this purpose, particularly for substrates like pyridines that are sensitive to the strongly acidic conditions of other reduction methods, such as the Clemmensen reduction.

Mechanistic Rationale

The reaction proceeds via the following key steps:

-

Hydrazone Formation: The carbonyl group of 4-acetylpyridine reacts with hydrazine hydrate to form a hydrazone intermediate.

-

Deprotonation: A strong base, typically potassium hydroxide, deprotonates the nitrogen of the hydrazone.

-

Tautomerization & N2 Elimination: The resulting anion undergoes tautomerization, leading to a diimide intermediate. This intermediate then collapses, releasing nitrogen gas (N₂) and forming a carbanion.

-

Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final product, this compound.

The high temperature is crucial for the irreversible elimination of nitrogen gas, which drives the reaction to completion.

Safety and Hazard Management

CRITICAL: Before commencing any experimental work, a thorough risk assessment must be conducted. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

-

Chemical-resistant gloves (nitrile or neoprene)

-

Chemical safety goggles or a face shield[4]

-

Flame-resistant lab coat[4]

-

Closed-toe shoes

Reagent-Specific Hazards

-

4-Acetylpyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]

-

Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

-

Diethylene Glycol: Combustible liquid.

-

This compound (Product): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled.[6]

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[5] Keep appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.[6]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding approximately 10-15 grams of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mol) |

| 4-Acetylpyridine | 1122-54-9 | 121.14 | 12.1 g | 0.10 |

| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | 12.5 mL | ~0.20 |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 16.8 g | 0.30 |

| Diethylene Glycol | 111-46-6 | 106.12 | 100 mL | - |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 200 mL | - |

| Saturated NaCl Solution | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Distillation head with thermometer

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add diethylene glycol (100 mL).

-

Reagent Addition: To the solvent, add crushed potassium hydroxide (16.8 g), 4-acetylpyridine (12.1 g), and hydrazine hydrate (12.5 mL). Caution: The addition of KOH is exothermic.

-

Hydrazone Formation: Heat the mixture with stirring to 130-140 °C for 1 hour. During this time, the hydrazone will form, and water will begin to distill off.

-

Decomposition and Product Formation: After 1 hour, arrange the apparatus for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 3-4 hours until gas evolution ceases. The product will co-distill with water.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Extraction: Dilute the mixture with 100 mL of deionized water and extract three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium chloride (brine) solution to remove residual diethylene glycol and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear, colorless to yellowish liquid.[3]

Expected Yield and Product Properties

-

Expected Yield: 70-80%

-

Appearance: Clear colorless to yellowish liquid[3]

-

Density: ~0.942 g/mL at 25 °C[7]

Product Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.5 ppm (d, 2H): Protons at C2 and C6 of the pyridine ring.

-

δ ~7.1 ppm (d, 2H): Protons at C3 and C5 of the pyridine ring.

-

δ ~2.6 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.

-

δ ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~150 ppm: C2 and C6.

-

δ ~149 ppm: C4.

-

δ ~124 ppm: C3 and C5.

-

δ ~28 ppm: Methylene carbon (-CH₂).

-

δ ~15 ppm: Methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic peaks for an aromatic system and C-H stretching of the ethyl group, while confirming the absence of the C=O stretch from the starting material (~1690 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak at m/z = 107.15, corresponding to the molecular weight of this compound.[9][10]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound via the Wolff-Kishner reduction of 4-acetylpyridine. By adhering to the detailed steps and rigorous safety precautions, researchers can consistently obtain high-purity material suitable for a variety of applications in research and development. The outlined characterization techniques are essential for verifying the structural integrity and purity of the final product.

References

- 1. CAS 536-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 536-75-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 9. Pyridine, 4-ethyl- [webbook.nist.gov]

- 10. Pyridine, 4-ethyl- [webbook.nist.gov]

Application Notes & Protocols: The Role of 4-Ethylpyridine in Pharmaceutical Intermediate Synthesis

Abstract